molecular formula C12H20FNO4 B13006377 cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

Cat. No.: B13006377
M. Wt: 261.29 g/mol
InChI Key: YUFJCQYJBJXLJH-BDAKNGLRSA-N
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Description

cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: is a chemical compound with the molecular formula C12H20FNO4 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the design of new polymers or coatings .

Mechanism of Action

The mechanism of action of cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with molecular targets through its fluorine and tert-butyl groups. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is unique due to its specific combination of fluorine, tert-butyl, and methyl groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4S)-3-fluoropiperidine-1,4-dicarboxylate

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

YUFJCQYJBJXLJH-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC

Origin of Product

United States

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